Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid
Executive Summary
In modern drug discovery and materials science, functionalized arylboronic acids serve as indispensable building blocks for constructing complex biaryl architectures. (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 874459-70-8) is a highly specialized, bifunctional reagent[1]. By embedding both an electron-donating methoxy group and an electron-withdrawing sulfonamide moiety on the same phenyl ring, this compound offers a unique "push-pull" electronic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in transition-metal catalysis, and field-validated experimental protocols for researchers.
Structural & Electronic Profiling
The reactivity of an arylboronic acid in cross-coupling reactions is fundamentally governed by the electronic nature of its substituents.
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The "Push-Pull" Electronic Paradigm: The methoxy group at the C4 position (para to the boronic acid) exerts a strong positive mesomeric effect (+M), injecting electron density into the aromatic ring. Conversely, the N,N-dimethylsulfamoyl group at the C3 position (meta to the boronic acid) exerts a strong inductive and mesomeric withdrawing effect (-I, -M).
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Impact on pKa and Transmetalation: Boronic acids must convert into their negatively charged boronate complexes [Ar−B(OH)3]− to undergo transmetalation with palladium. The net electronic effect of this specific substitution pattern fine-tunes the Lewis acidity of the boron atom. It ensures that the boronate complex forms readily under mildly basic conditions, while the electron-rich nature of the ipso-carbon accelerates the transfer of the aryl group to the Pd(II) center.
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Chemoselectivity: Unlike primary sulfonamides, which can coordinate with palladium and poison the catalyst or undergo unwanted Buchwald-Hartwig N-arylation, the tertiary N,N-dimethyl configuration completely masks the nitrogen atom, ensuring absolute chemoselectivity for the C-B bond during cross-coupling.
Physicochemical Properties Summary
To facilitate experimental planning, the core quantitative data for this compound is summarized below:
| Property | Value |
| Chemical Name | (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid |
| CAS Registry Number | 874459-70-8[1] |
| Molecular Formula | C9H14BNO5S[2] |
| Molecular Weight | 259.09 g/mol [3] |
| Appearance | White to off-white crystalline powder |
| Hydrogen Bond Donors | 2 (from the −B(OH)2 group) |
| Hydrogen Bond Acceptors | 5 (from Oxygen and Nitrogen atoms) |
| Solubility Profile | Soluble in DMF, DMSO, THF, 1,4-Dioxane, MeOH; Sparingly soluble in H2O |
Mechanistic Workflows: Suzuki-Miyaura Cross-Coupling
The primary application of (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid is the generation of biaryl sulfonamides via the Suzuki-Miyaura reaction. Such motifs are highly privileged in medicinal chemistry, frequently appearing in the design of targeted kinase inhibitors (e.g., Mps1 inhibitors) and COX-2 antagonists[4].
The catalytic cycle relies on a delicate interplay between the active Pd(0) species and the base-activated boronate.
Figure 1: Suzuki-Miyaura catalytic cycle emphasizing base-mediated boronate activation.
Validated Experimental Methodologies
To ensure reproducibility and high yields, the following protocol represents a self-validating system for coupling this specific boronic acid with an aryl halide.
Standardized Protocol: Palladium-Catalyzed Biaryl Synthesis
Reagent Stoichiometry:
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Aryl Halide (Bromide/Iodide): 1.0 equivalent
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(3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid: 1.2 equivalents
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Pd(dppf)Cl2 : 0.05 equivalents (5 mol%)
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K2CO3 : 2.5 equivalents
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Solvent System: 1,4-Dioxane / H2O (4:1 v/v)
Step-by-Step Execution & Causal Logic:
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Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, the boronic acid, and K2CO3 .
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Expert Insight: A 1.2x stoichiometric excess of the boronic acid is utilized to compensate for minor protodeboronation that can occur under prolonged thermal stress in aqueous media[5].
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Solvent Introduction & Degassing: Add the 1,4-Dioxane and water mixture. Sparge the biphasic solution vigorously with Argon gas for 15 minutes.
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Expert Insight: Dissolved oxygen is highly detrimental. It rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle. Furthermore, oxygen promotes the homocoupling of the boronic acid into a symmetric biphenyl byproduct.
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Catalyst Addition: Briefly remove the septum under a positive stream of Argon and add the Pd(dppf)Cl2 catalyst.
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Expert Insight: The bidentate 'dppf' ligand is chosen because its large bite angle suppresses unwanted β -hydride elimination and stabilizes the palladium center against precipitation (palladium black formation).
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Thermal Activation: Seal the flask and heat the mixture in an oil bath at 80°C for 12–16 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.
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Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaCl (brine) three times.
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Expert Insight: The brine wash effectively partitions the highly polar 1,4-Dioxane and inorganic salts into the aqueous layer, preventing emulsion formation during phase separation.
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Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Figure 2: Standardized experimental workflow for palladium-catalyzed cross-coupling.
Analytical Characterization Standards
When verifying the integrity of the purchased or synthesized (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid, researchers should expect the following spectral hallmarks:
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1 H NMR (DMSO- d6 ): A sharp, highly integrated singlet around δ 2.70–2.85 ppm corresponding to the six protons of the N,N -dimethyl group. A distinct singlet near δ 3.85–3.95 ppm corresponding to the three protons of the methoxy ether. The boronic acid hydroxyl protons typically appear as a broad singlet around δ 8.0–8.2 ppm, though this is highly concentration- and temperature-dependent.
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Mass Spectrometry (ESI-MS): In negative ion mode, the compound readily forms the boronate anion, yielding an [M−H]− peak at m/z 258.0.
Handling Note: Boronic acids are prone to forming trimeric anhydrides (boroxines) upon extended storage or exposure to heat. If NMR integration reveals a lower-than-expected ratio of hydroxyl protons, the sample has likely partially dehydrated into a boroxine. This does not negatively impact its performance in Suzuki couplings, as the aqueous basic conditions of the reaction rapidly hydrolyze the boroxine back to the active boronic acid monomer.
References
- NextSDS Substance Database. "(3-(N,N-diMethylsulfaMoyl)-4-Methoxyphenyl)boronic acid — Chemical Substance Information." NextSDS.
- Amerigo Scientific. "(3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid Properties." Amerigo Scientific Catalog.
- Guidechem. "874459-70-8 (3-(N,N-dimethylsulfamoyl)-4-methoxyphenyl)boronic acid." Guidechem Chemical Dictionary.
- National Institutes of Health (NIH) PMC. "An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging." PMC.
- ElectronicsAndBooks. "Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity.
- ACS Publications. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry.
Sources
- 1. nextsds.com [nextsds.com]
- 2. (3-(N,N-Dimethylsulfamoyl)-4-methoxyphenyl)boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging - PMC [pmc.ncbi.nlm.nih.gov]
